![molecular formula C19H17N3O3S3 B3010997 1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one CAS No. 912905-51-2](/img/structure/B3010997.png)
1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one
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Overview
Description
The compound 1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one is a fused heterocyclic system comprising a benzo[4,5]thieno moiety, a thiazolo[3,2-a]pyrimidin-5-one core, and a (4-nitrophenyl)thio methyl substituent. Its synthesis likely involves the reaction of a 2-mercapto precursor with hydrazonoyl halides in the presence of triethylamine, a method established for analogous thieno-pyrimidine derivatives .
Biological Activity
The compound 1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one is a complex heterocyclic molecule that has drawn attention for its potential biological activities. This article explores its pharmacological profile, including antimicrobial, anticancer, and anti-inflammatory properties.
Structure and Properties
The structural complexity of this compound includes a thieno-thiazolo-pyrimidine core with a nitrophenyl thioether group. The presence of these functional groups is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃N₃O₂S₂ |
Molecular Weight | 293.38 g/mol |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have demonstrated that similar compounds with nitrophenyl moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
Case Study: Antibacterial Testing
In a comparative study, compounds structurally related to our target compound were tested against MRSA and other pathogens. The results indicated that compounds with electron-donating groups on the phenyl ring enhanced antibacterial activity significantly .
Anticancer Activity
The anticancer potential of this compound is supported by the pharmacological profiles of similar heterocycles. For example, triazole derivatives have been shown to induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) .
Research Findings
A study involving the synthesis of thiazole and benzothiazole derivatives reported that these compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the interaction of the thiazole moiety with specific cellular targets involved in cancer proliferation .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrimidine derivatives are well-documented. Compounds in this class have been shown to inhibit COX-2 activity and reduce inflammatory mediators . Given the structural similarities to known anti-inflammatory agents, it is plausible that our compound may exhibit similar effects.
Experimental Evidence
In vitro assays demonstrated that certain pyrimidine derivatives significantly suppressed the production of inflammatory cytokines in activated macrophages . This suggests a potential pathway for the therapeutic application of our target compound in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the nitrophenyl group has been linked to enhanced interaction with biological targets due to its electron-withdrawing characteristics, which can influence the overall reactivity and binding affinity of the compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
The synthesis typically involves cyclocondensation of precursors such as 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the fused pyrimidine core . Yields exceeding 80% are achievable by optimizing solvent systems (e.g., ethanol for initial condensation) and catalysts (e.g., DMSO for cyclization). Side products can be minimized by controlling reaction time and temperature during the heterocyclization step .
Q. What spectroscopic techniques are most reliable for structural characterization?
1H and 13C NMR are critical for confirming the fused heterocyclic structure, particularly the chemical shifts of the thioether (δ 2.5–3.5 ppm) and nitrophenyl groups (δ 7.5–8.5 ppm for aromatic protons) . Infrared spectroscopy (IR) validates functional groups like C=O (1650–1700 cm⁻¹) and S–C (600–700 cm⁻¹) . High-resolution mass spectrometry (HRMS) is essential for molecular weight confirmation, with deviations <2 ppm indicating purity .
Q. Which in vitro assays are suitable for preliminary biological activity screening?
Antityrosinase activity can be assessed via mushroom tyrosinase inhibition assays using L-DOPA as a substrate, with IC50 values calculated from dose-response curves . Anticancer potential is evaluated using MTT assays on cancer cell lines (e.g., HeLa or MCF-7), while antimicrobial activity is tested via broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) be analyzed for derivatives of this compound?
SAR studies require systematic substitution at the 2-position of the pyrimidine core. For example:
- Electron-withdrawing groups (e.g., nitro, chloro) enhance antityrosinase activity by increasing electrophilicity .
- Bulkier substituents (e.g., tert-butyl) may reduce solubility but improve binding affinity in hydrophobic enzyme pockets .
Quantitative SAR (QSAR) models using Hammett constants or molecular descriptors (e.g., logP, polar surface area) can predict bioactivity trends .
Q. What computational strategies predict drug-likeness and bioavailability?
- ADMET prediction : Tools like SwissADME assess parameters such as logP (optimal range: 2–3), topological polar surface area (<140 Ų for oral bioavailability), and P-glycoprotein substrate potential .
- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding modes to targets like tyrosinase (PDB ID: 2Y9X) or kinase domains, with scoring functions (e.g., Gibbs free energy) guiding lead optimization .
Q. How can environmental stability and degradation pathways be studied?
- Hydrolysis studies : Expose the compound to buffers at varying pH (1–13) and analyze degradation products via LC-MS to identify labile bonds (e.g., thioether or ester linkages) .
- Photodegradation : Use UV/Vis light chambers to simulate sunlight exposure, followed by HPLC quantification of residual compound and identification of photoproducts .
- Ecotoxicology : Evaluate acute toxicity using Daphnia magna or algae models (OECD guidelines) to determine EC50 values for environmental risk assessment .
Q. Data Contradiction and Experimental Design
Q. How to resolve discrepancies in reported biological activity data?
Contradictions often arise from assay variability (e.g., tyrosinase source differences: mushroom vs. human recombinant). Mitigation strategies include:
- Standardized protocols : Use identical substrate concentrations (e.g., 0.5 mM L-DOPA) and enzyme units across studies .
- Control benchmarking : Compare activity to known inhibitors (e.g., kojic acid for tyrosinase) to normalize results .
Q. What experimental controls are critical in synthesis optimization?
- Negative controls : Omit key reagents (e.g., DMSO) to confirm their role in cyclization .
- Isolation of intermediates : Characterize azomethine derivatives (e.g., via TLC or NMR) to verify reaction progression .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its fused thiazolo-pyrimidinone system and nitro-substituted arylthio group. Key comparisons include:
Thiazolo[3,2-a]pyrimidinones ()
- Core Structure: Similar thiazolo[3,2-a]pyrimidinones synthesized by Abbas et al. feature arylidene or methoxyphenyl substituents instead of the nitro-thio methyl group .
- Synthesis: These analogs are prepared via cyclization of thione precursors with chloroacetic acid and aromatic aldehydes, differing from the hydrazonoyl halide route used for the target compound .
- Bioactivity : Exhibited cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cells, with IC₅₀ values ranging from 5–50 μM, depending on substituents .
Thienotriazolopyrimidinones ()
- Core Structure: PDE1 inhibitors like 6-(4-methoxybenzyl)-9-((tetrahydro-2H-pyran-4-yl)methyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one share a fused thieno-triazolo-pyrimidinone core but lack the thiazolo ring .
- Bioactivity : Demonstrated potent PDE1B inhibition (IC₅₀ < 10 nM) and memory-enhancing effects in vivo, attributed to optimized substituents for brain penetration .
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines ()
- Core Structure : Simplifies the target compound’s framework by omitting the thiazolo ring.
- Synthesis : Prepared via reactions of chloroacetyl chloride with hydrazide intermediates, highlighting divergent synthetic pathways .
- Bioactivity: Limited data, but chloroacetohydrazide derivatives showed moderate antibacterial activity in related studies .
Substituent-Driven Properties
Properties
IUPAC Name |
3-[(4-nitrophenyl)sulfanylmethyl]-5,16-dithia-2,7-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),6,10(15)-trien-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S3/c23-17-16-14-3-1-2-4-15(14)28-18(16)21-12(10-27-19(21)20-17)9-26-13-7-5-11(6-8-13)22(24)25/h5-8,12H,1-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBGOHOTHZBCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N4C(CSC4=NC3=O)CSC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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